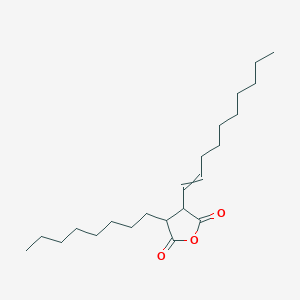
5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol: is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by alkyne formation and subsequent hydroxylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety protocols due to the hazardous nature of fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- 5,5,6,6,7,7,8,8,9,9-Decafluorodec-1-yn-4-ol
- 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-ene-4-ol
Uniqueness: The high degree of fluorination in 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol imparts unique properties such as increased lipophilicity, chemical stability, and resistance to metabolic degradation. These characteristics make it particularly valuable in applications requiring robust and durable materials or compounds.
Propiedades
Número CAS |
124612-86-8 |
|---|---|
Fórmula molecular |
C10H6F12O |
Peso molecular |
370.13 g/mol |
Nombre IUPAC |
5,5,6,6,7,7,8,8,9,9,10,10-dodecafluorodec-1-yn-4-ol |
InChI |
InChI=1S/C10H6F12O/c1-2-3-4(23)6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h1,4-5,23H,3H2 |
Clave InChI |
WYXCZXGJCUNITR-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


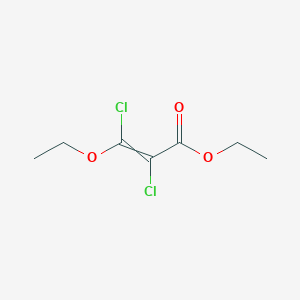
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
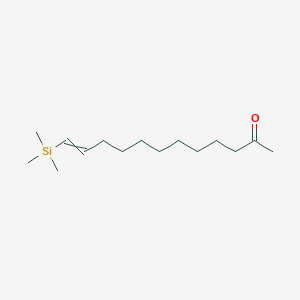
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
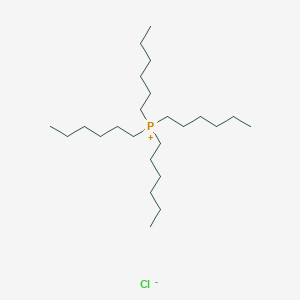
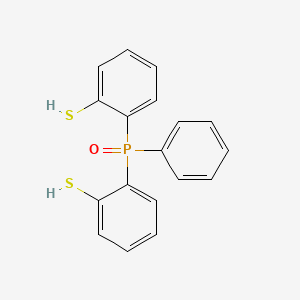

![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)



![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
